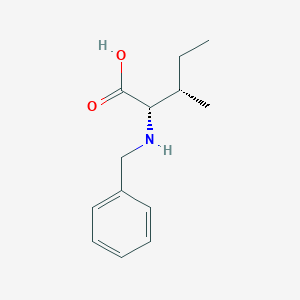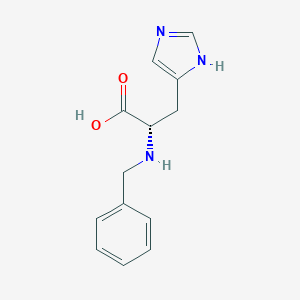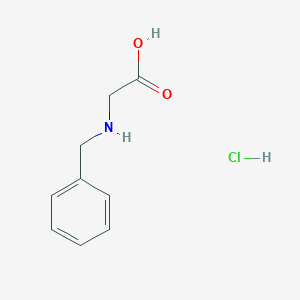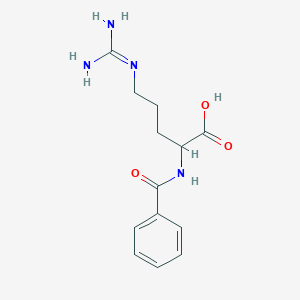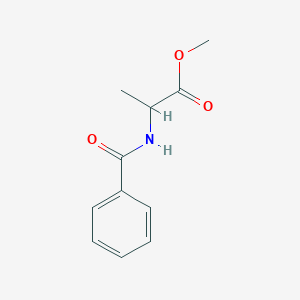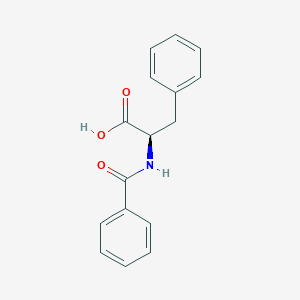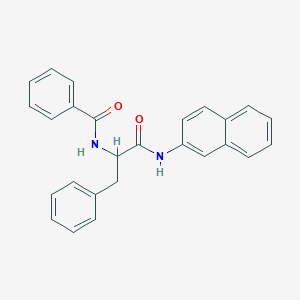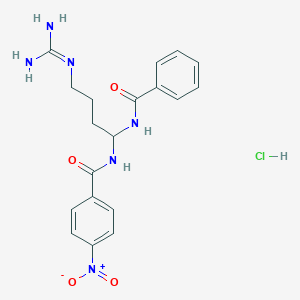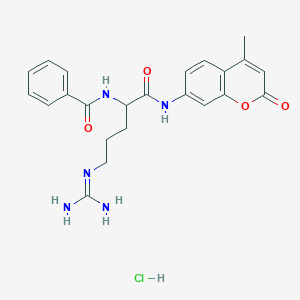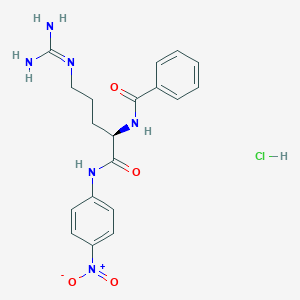
AC-Pro-ome
描述
AC-Pro-ome, also known as acetylated proline methyl ester, is a derivative of the amino acid proline. This compound is widely used in various scientific research fields due to its unique structural properties and reactivity. It is particularly notable for its role in inducing chirality in helical macromolecular structures, making it a valuable tool in the study of chiral materials and asymmetric synthesis .
科学研究应用
AC-Pro-ome has a wide range of applications in scientific research:
作用机制
Target of Action
AC-Pro-ome, also known as Acetyl-Proline Methyl Ester, primarily targets aspartic proteases . Aspartic proteases are a family of enzymes that play a crucial role in various biological processes, including protein degradation and processing, and are involved in diseases such as hypertension and neurodegenerative disorders .
Mode of Action
This compound interacts with aspartic proteases through nonbonded interactions . These interactions involve the catalytic groups of the active center of the enzyme, a cleaved peptide bond, and a water molecule . This interaction leads to the formation of unstable electronic systems, which are practically identical for various enzymes of the aspartic protease family .
Biochemical Pathways
The interaction of this compound with aspartic proteases affects the enzymatic activity of these proteins, thereby influencing the biochemical pathways they are involved in . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the activity of aspartic proteases . By interacting with these enzymes, this compound can potentially influence various biological processes regulated by aspartic proteases.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the conformation of proline-based peptide models, such as this compound, can be influenced by the presence of different sodium salts in the solution . These salts can stabilize the conformers over wide temperature ranges . .
生化分析
Biochemical Properties
AC-Pro-ome plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with estrogen receptor-responsive MCF-7 mammary carcinoma cells and HeLa cervical carcinoma cells, inhibiting their growth . The nature of these interactions involves the formation of intramolecular hydrogen bonds, which stabilize the compound’s conformation and enhance its binding affinity to target biomolecules .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In MCF-7 mammary carcinoma cells and HeLa cervical carcinoma cells, this compound inhibits cell proliferation and induces apoptosis . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to downregulate the expression of genes involved in cell cycle progression and upregulate pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to estrogen receptors, inhibiting their activity and preventing the transcription of estrogen-responsive genes . Additionally, this compound forms stable complexes with target proteins through intramolecular hydrogen bonds, enhancing its inhibitory effects on enzyme activity . These interactions lead to alterations in gene expression, promoting apoptosis and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits high stability, maintaining its biochemical activity for extended periods . Over time, this compound may undergo degradation, leading to a gradual decrease in its inhibitory effects on cellular function . Long-term studies have shown that this compound can induce sustained apoptosis and inhibit cell proliferation in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits tumor growth without causing significant toxicity . At high doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of tumor growth .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and efficacy. This compound also affects metabolic flux and metabolite levels, altering the concentrations of key intermediates in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via endocytosis and is subsequently distributed to various cellular compartments . This compound’s localization and accumulation are influenced by its binding affinity to transport proteins and its stability within the cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its inhibitory effects on enzyme activity and gene expression . Targeting signals and post-translational modifications direct this compound to these compartments, enhancing its efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AC-Pro-ome typically involves the acetylation of proline followed by esterification. One common method includes the reaction of proline with acetic anhydride to form N-acetyl proline, which is then esterified using methanol in the presence of an acid catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multi-step reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
化学反应分析
Types of Reactions: AC-Pro-ome undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to proline or other derivatives.
Substitution: It can participate in substitution reactions where the acetyl or ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield proline oxides, while reduction can regenerate proline .
相似化合物的比较
Acetylated methyl esters of other amino acids: These compounds share similar structural features and reactivity but differ in their specific amino acid residues.
Proline derivatives: Compounds like 4-thiaproline and its oxides exhibit similar conformational properties but differ in their chemical architecture and reactivity.
Uniqueness of AC-Pro-ome: this compound is unique due to its specific ability to induce chirality in helical macromolecular structures, which is not as pronounced in other similar compounds. Its role as a chiral additive in asymmetric synthesis and its influence on the cis-trans isomerization of proline residues make it a valuable tool in various research fields .
属性
IUPAC Name |
methyl (2S)-1-acetylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIXKWOJEMZXMK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying Ac-Pro-OMe in the context of collagen?
A: Collagen, a major structural protein, relies heavily on proline and its derivative, 4-hydroxyproline, for its unique triple-helical structure. [] this compound serves as a simplified model compound mimicking proline's behavior within peptides. Studying its conformational preferences, particularly the cis-trans isomerization around the amide bond, provides valuable insights into the factors influencing collagen stability and folding. [, ]
Q2: How does the structure of this compound influence its amide bond isomerization?
A: Research indicates that this compound exhibits a preference for the trans amide bond conformation in solution. [, ] This preference can be influenced by factors like solvent polarity and the presence of hydrogen bonding partners. For instance, studies using infrared spectroscopy have shown that strong hydrogen bond donors, like water, can influence the vibrational frequency of the amide carbonyl group in this compound, suggesting interactions that can affect isomerization. []
Q3: Can modifications to the proline ring in this compound impact collagen stability?
A: Yes, research on similar proline derivatives, such as 4-chloroprolines, demonstrates the significant impact of even small structural changes on collagen stability. [] Introducing a chlorine atom at the 4-position of the proline ring in this compound, creating Ac-Clp-OMe (where Clp represents 4-chloroproline), leads to notable differences in conformational preferences compared to the parent this compound. [] When incorporated into collagen-like peptides, these 4-chloroproline derivatives can either stabilize or destabilize the triple helix depending on the stereochemistry of the chlorine atom, highlighting the importance of stereoelectronic and steric effects. []
Q4: How do researchers employ computational methods to study this compound?
A: Density Functional Theory (DFT) calculations are valuable tools to investigate the reactivity and interactions of this compound. [] For example, DFT studies have been used to predict the preferred reaction pathways of this compound with reactive oxygen species like peroxyl radicals, revealing that hydrogen atom abstraction from the Cα position is a likely mechanism for this reaction. [] These computational insights complement experimental data and provide a deeper understanding of the compound's chemical behavior.
Q5: Beyond collagen, are there other areas where understanding this compound is beneficial?
A: The study of this compound extends beyond collagen to broader fields like peptide and protein science. [] Its use as a model compound helps in understanding fundamental aspects of proline's influence on peptide structure and dynamics. For instance, investigating the ability of different amide solvents to alter the cis-trans isomerization rate of this compound provides valuable insights into the role of hydrogen bonding in protein folding processes. [] This knowledge contributes to a broader understanding of protein folding pathways and the factors governing protein stability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


